Stereochemical Fidelity: Enantiopure (3R,4R) vs. Racemic cis-Mixture
The (3R,4R) enantiomer possesses two defined stereocenters, whereas commercially available racemic cis‑3‑(Boc‑amino)‑4‑methylpiperidine lacks stereochemical definition. This distinction is critical for asymmetric synthesis. The incorrect (3S,4S) enantiomer of the final drug tofacitinib exhibits markedly lower biological activity, confirming that stereochemical purity is essential for downstream efficacy . The Aladdin Scientific product specification explicitly lists 2 defined atom stereocenters and 0 undefined stereocenters, confirming enantiopurity .
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | 2 defined atom stereocenters; 0 undefined atom stereocenters |
| Comparator Or Baseline | Racemic cis‑3‑(Boc‑amino)‑4‑methylpiperidine: stereochemistry undefined (mixture of enantiomers) |
| Quantified Difference | Enantiopure vs. racemic mixture |
| Conditions | Vendor specification (Aladdin Scientific, Product No. T175893) |
Why This Matters
Enantiopure material avoids chiral resolution steps and ensures the correct stereochemistry in the final API, directly impacting pharmacological activity and regulatory compliance.
